molecular formula C11H12BrNO5 B1378369 2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane CAS No. 1427502-52-0

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Cat. No. B1378369
M. Wt: 318.12 g/mol
InChI Key: ZGLJJOSMPJEWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, a description of a chemical compound would include its IUPAC name, common names, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves studying the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, density, and chemical stability.


Safety And Hazards

This involves understanding the compound’s toxicity, flammability, environmental impact, and safe handling procedures.


Future Directions

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.


properties

IUPAC Name

2-[(4-bromo-2-methoxy-6-nitrophenyl)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO5/c1-16-10-5-7(12)4-9(13(14)15)8(10)6-11-17-2-3-18-11/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGLJJOSMPJEWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CC2OCCO2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Reactant of Route 2
Reactant of Route 2
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Reactant of Route 3
Reactant of Route 3
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Reactant of Route 4
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Reactant of Route 5
Reactant of Route 5
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane
Reactant of Route 6
Reactant of Route 6
2-(4'-Bromo-2'-methoxy-6'-nitro)-benzyl-1,3-dioxolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.